Sodium phenyl phosphate dihydrate
Description
Overview of Phosphate (B84403) Esters in Chemical and Biochemical Research
Phosphate esters are fundamental molecules in the fields of chemistry and biochemistry. libretexts.orglumenlearning.com These compounds are esters of phosphoric acid and can be categorized as mono-, di-, or trialkyl/aryl esters depending on how many of the acidic protons of phosphoric acid are replaced by organic groups. libretexts.orglumenlearning.com In biochemistry, phosphate esters are ubiquitous and play a central role in a vast array of biological processes. libretexts.orglumenlearning.comacs.orglibretexts.org
A key reason for their prevalence is that the phosphate group is ionized at physiological pH, conferring a negative charge to the molecule. acs.org This charge prevents the molecules from passively diffusing through the lipid bilayers of cell membranes, effectively trapping essential metabolites within the cell. acs.org Furthermore, this negative charge provides resistance to hydrolysis by repelling nucleophiles. acs.org
Phosphate esters are integral structural components of vital macromolecules such as phospholipids, which form the basis of cell membranes, and nucleic acids (DNA and RNA), which carry genetic information. libretexts.orglumenlearning.comlibretexts.org They are also critical in cellular energy metabolism. Adenosine triphosphate (ATP), a triphosphate ester, is the primary energy currency of the cell, storing and transferring energy for countless biochemical reactions through the hydrolysis of its high-energy phosphoanhydride bonds. libretexts.orglumenlearning.comlibretexts.org Many coenzymes and metabolic intermediates are also phosphorylated, highlighting the indispensable role of phosphate esters in sustaining life. acs.org
The Role of Sodium Phenyl Phosphate Dibasic Dihydrate as a Model Compound in Scientific Inquiry
Sodium phenyl phosphate dibasic dihydrate serves as a significant model compound in scientific research, primarily due to its utility as a substrate for a class of enzymes known as phosphatases. Phosphatases are enzymes that catalyze the hydrolysis of phosphate esters, removing a phosphate group from their substrate. This process is fundamental to many cellular signaling and regulatory pathways.
The structure of sodium phenyl phosphate—an aromatic phenyl group attached to a phosphate group—makes it an excellent generic substrate for studying the activity of various phosphatases, such as alkaline and acid phosphatases. When a phosphatase enzyme cleaves the ester bond in sodium phenyl phosphate, it releases phenol (B47542) and an inorganic phosphate ion.
The production of phenol can be readily detected and quantified using various analytical techniques, including spectrophotometry and fluorometry. This allows researchers to measure the rate of the enzymatic reaction, providing valuable information about the enzyme's activity and kinetics. For instance, it has been used in the development of assays for detecting alkaline phosphatase activity in milk products and for detecting acid phosphatase enzymatic activity using magnetic resonance imaging (MRI) contrast agents. Its well-defined structure and predictable enzymatic cleavage make it an ideal tool for characterizing enzyme function, screening for enzyme inhibitors, and diagnosing conditions associated with altered phosphatase levels. Beyond its role in enzymology, it is also used as a model to assess the stability of aryl-phosphate esters.
Historical Context of Aryl Phosphate Ester Studies
The study and application of aryl phosphate esters have a history rooted in industrial and commercial developments of the 20th century. Initially, these compounds, such as tricresyl phosphate and triphenyl phosphate, gained prominence for their utility as plasticizers for polymers like polyvinyl chloride and as additives in gasoline. google.com
The manufacturing process for triaryl phosphate esters typically involves the condensation of an aryl compound (like a phenol) with phosphoryl chloride, often in the presence of a metal chloride catalyst. epa.gov Early production methods were often lengthy, taking 40 to 60 hours to complete. google.com Over time, research focused on improving the efficiency of these syntheses, leading to the discovery of specific catalysts, such as magnesium chloride, and optimized heating cycles that significantly reduced reaction times and increased product yields. google.com
In the mid-20th century, the applications for aryl and alkyl aryl phosphate esters expanded. The early 1950s saw their introduction as gasoline additives to control preignition and sparkplug fouling. epa.gov Concurrently, their role as fire-retardant plasticizers and in fire-resistant hydraulic fluids grew, and these applications now account for a significant portion of their annual consumption. epa.gov More recently, scientific interest in aryl organophosphate esters has also extended to environmental and health research, as they are widely detected in environmental media and human samples. acs.org
Chemical and Physical Properties of Sodium Phenyl Phosphate Dibasic Dihydrate
Sodium phenyl phosphate dibasic dihydrate is a white, crystalline powder. lobachemie.com It is soluble in water and has a melting point greater than 300°C. lobachemie.com
Table 1: Chemical Identifiers and Molecular Properties
Table 2: Physical Properties
Research Findings and Applications
Research involving sodium phenyl phosphate dibasic dihydrate has largely centered on its role as a substrate in enzyme kinetics, particularly for alkaline and acid phosphatases.
Enzymatic Hydrolysis Studies
The hydrolysis of phenyl phosphate by phosphatases is a widely used model reaction in biochemical research. The kinetics of this reaction can provide fundamental insights into the mechanism of enzyme action. For example, studies have investigated how factors such as pH influence the rate of hydrolysis, revealing optimal conditions for enzyme activity. The affinity of the enzyme for the substrate (often expressed as the Michaelis constant, Kₘ) and the maximum rate of the reaction (Vₘₐₓ) are key parameters that can be determined using phenyl phosphate as the substrate.
In one study, the kinetic assay for the hydrolysis of p-nitrophenyl phosphate by alkaline phosphatase was found to be robust and inexpensive. researchgate.net The reaction rate was observed to increase with an increase in pH. researchgate.net The study also found that the enzyme is competitively inhibited by the reaction products. researchgate.net
Another common chromogenic substrate used in phosphatase assays is 4-Nitrophenyl phosphate (pNPP). selleckchem.com Upon hydrolysis by phosphatase, pNPP is converted to the yellow-colored 4-nitrophenolate (B89219) ion, which can be monitored by measuring absorbance at 405 nm. selleckchem.com
Table 3: Mentioned Compounds
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;phenyl phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P.2Na.2H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;;/h1-5H,(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMYCGIOWIBSRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Derivatization Approaches for Sodium Phenyl Phosphate Dibasic Dihydrate
Chemical Synthesis Methodologies for Aryl Phosphate (B84403) Salts
The synthesis of aryl phosphate salts, a class to which sodium phenyl phosphate belongs, can be achieved through several established methodologies. A primary route involves the phosphorylation of phenols. One common method is the reaction of phenols with phosphoryl chloride (POCl₃), often catalyzed by agents like aluminum chloride, to produce aryl phosphorodichloridates. lookchem.com These intermediates can then be further reacted.
Another versatile approach is the coupling of phosphines with aryl radicals, which can be derived from diaryliodonium salts under photoredox conditions, to construct quaternary aryl phosphonium (B103445) salts. rsc.org Additionally, aryl phosphates can be synthesized through nucleophilic substitution reactions. For instance, the synthesis of certain complex aryl phosphates involves reactions with amines from cyanuric chloride, followed by a Suzuki coupling to introduce the diaryl ether functionality. nih.gov
Three straightforward methods for converting aryl phosphorochloridates into alkyl aryl phosphates include treatment with an alcohol in the presence of an organic base, reaction with a sodium alkoxide, or direct reaction with an alcohol. lookchem.com The choice of method often depends on the desired product and the need to avoid purification challenges. lookchem.com
Table 1: Summary of Aryl Phosphate Synthesis Methods
| Method | Key Reagents | Intermediate/Product Type | Reference |
|---|---|---|---|
| Phosphorylation of Phenols | Phenol (B47542), Phosphoryl Chloride (POCl₃), Catalyst (e.g., AlCl₃) | Aryl Phosphorodichloridates | lookchem.com |
| Photoredox-Mediated Arylation | Phosphines, Diaryliodonium Salts | Quaternary Aryl Phosphonium Salts | rsc.org |
| Nucleophilic Substitution/Coupling | Cyanuric Chloride, Amines, Suzuki Coupling Reagents | Complex Diaryl Ether Phosphates | nih.gov |
Precursor Chemistry and Reaction Pathways for Phenyl Phosphate Derivatives
The synthesis of phenyl phosphate derivatives relies on the reactivity of specific precursor molecules. Phosphorus trichloride (B1173362) (PCl₃) is a fundamental precursor in organophosphorus chemistry. wikipedia.org It can react with phenol to form triphenyl phosphite, which can be a starting point for other derivatives. The oxidation of PCl₃ yields phosphoryl chloride (POCl₃), another critical precursor used to manufacture compounds like triphenyl phosphate. wikipedia.org
The direct reaction pathway often involves the phosphorylation of phenol. In a biological context, the enzyme phenylphosphate synthase catalyzes the conversion of phenol to phenylphosphate, utilizing MgATP as the phosphoryl donor. nih.gov In this enzymatic reaction, the phosphoryl group in the final phenylphosphate product is derived from the β-phosphate group of ATP. nih.gov This biological pathway underscores the fundamental chemical transformation: the formation of a P-O bond between a phenyl group and a phosphate moiety.
For laboratory synthesis, the reaction of phenol with phosphoryl chloride is a common pathway. lookchem.com This reaction can be controlled to yield monophenyl, diphenyl, or triphenyl phosphates depending on the stoichiometry and reaction conditions. The initial product of reacting phenol with POCl₃ is typically a phenylphosphorodichloridate, which can be subsequently hydrolyzed to yield phenylphosphoric acid.
Table 2: Key Precursors in Phenyl Phosphate Synthesis
| Precursor | Chemical Formula | Role in Synthesis | Reference |
|---|---|---|---|
| Phenol | C₆H₅OH | Provides the aryl (phenyl) group | wikipedia.orgnih.gov |
| Phosphorus Trichloride | PCl₃ | Source of phosphorus; precursor to POCl₃ | wikipedia.org |
| Phosphoryl Chloride | POCl₃ | Phosphorylating agent for phenol | lookchem.comwikipedia.org |
Cation Exchange and Salt Preparation Techniques in Organic Synthesis
The preparation of specific salt forms of organic compounds, such as the dibasic sodium salt of phenyl phosphate, is a critical step for purification, stabilization, and formulation. Cation exchange is a powerful technique used extensively in chemistry to substitute one cation for another. scispace.com In the context of salt preparation, cation exchange chromatography utilizes a stationary phase (a resin) with negatively charged functional groups that bind positively charged molecules (cations). bio-rad.com By passing a solution containing the desired cation (e.g., Na⁺) through the column, it can displace the existing cation bound to the target molecule, thereby forming the desired salt. bio-rad.comscience.gov
A more direct and common method for preparing simple salts like sodium phenyl phosphate dibasic dihydrate is through an acid-base neutralization reaction. This process would involve reacting phenylphosphoric acid (the acidic form of the compound) with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). A patented method for preparing sodium phosphate dibasic dodecahydrate involves dissolving sodium hydroxide in water and then adding phosphoric acid to adjust the pH, followed by cooling to induce crystallization. google.com A similar principle applies to the phenyl derivative, where careful control of pH would ensure the formation of the dibasic salt.
Following the neutralization reaction, the desired hydrated salt is typically isolated by crystallization. By cooling the solution or by adding a solvent in which the salt is less soluble, the sodium phenyl phosphate dibasic dihydrate precipitates out of the solution and can be collected by filtration. google.com The inclusion of two water molecules in the crystal lattice occurs during this crystallization process from an aqueous solution.
Derivatization for Enhanced Research Utility (e.g., in Nucleotide Analogue Synthesis)
Phenyl phosphate derivatives serve as versatile building blocks for more complex molecules, particularly in the synthesis of nucleotide analogues for therapeutic and research purposes. ucl.ac.uk Derivatization involves chemically modifying the parent molecule to alter its properties. In nucleotide synthesis, the phosphate moiety is often "masked" or "protected" by groups that can be cleaved under specific conditions. nih.gov This strategy is employed in the ProTide approach, where the 5'-phosphate group of a nucleoside analogue is masked by an aryl group (like a phenyl group) and an amino acid ester residue. nih.gov
The synthesis of these derivatives can be challenging due to the reactivity of the phosphoanhydride bonds and the potential for side reactions. umich.edu A common strategy involves converting a nucleoside monophosphate into a phosphorimidazolide derivative, which is then reacted with an appropriate nucleophile, such as thiophosphate, to create analogues. researchgate.net This method allows for the creation of molecules like nucleoside 5'-(2-thiodiphosphates) and 5'-(3-thiotriphosphates). researchgate.net The phenyl group in these derivatization strategies serves as a removable protecting group or a key part of a prodrug moiety that improves cell permeability before being cleaved intracellularly to release the active nucleotide. nih.gov
Functionalization of Phosphate Moieties for Agonist Development
The functionalization of the phosphate moiety itself is a key strategy in medicinal chemistry, particularly for the development of agonists that can activate biological receptors. Modifying the phosphate group can enhance the stability, binding affinity, and biological activity of a parent compound. mdpi.com This can be achieved by replacing one of the non-bridging oxygen atoms with other groups or by altering the ester attachments.
For instance, replacing a hydroxyl group on the phosphate with a different chemical group can influence how the molecule interacts with its target protein. chemrxiv.org In the context of agonist development, these modifications aim to mimic the binding of the natural ligand more effectively or to stabilize the active conformation of the receptor. Functionalization can also be used to attach the phosphate-containing molecule to other materials, such as polymers or microspheres, to create targeted delivery systems or new biomaterials. nih.govnih.gov The chemical versatility of the phosphate group allows for a wide range of "clickable" strategies for post-synthesis modification, expanding the available functional groups that can be introduced to tune the molecule's biological properties. mdpi.com
Advanced Analytical Characterization Techniques in Sodium Phenyl Phosphate Dibasic Dihydrate Research
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in confirming the chemical identity and purity of sodium phenyl phosphate (B84403) dibasic dihydrate. Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum would exhibit distinct absorption bands corresponding to the P-O-C (aryl) linkage, the P=O bond of the phosphate group, and the aromatic C-H and C=C vibrations of the phenyl ring. The presence of water of hydration would be confirmed by a broad absorption band in the O-H stretching region.
Ultraviolet-Visible (UV-Vis) spectroscopy is also utilized, primarily for quantitative analysis and to confirm the presence of the phenyl chromophore. The aromatic ring gives rise to characteristic absorption maxima in the UV region, which can be used to determine the concentration of the compound in solution, adhering to the Beer-Lambert law. The purity of the compound can be assessed by comparing the obtained spectrum with that of a reference standard; the absence of extraneous peaks would indicate a high degree of purity.
Chromatographic Separation and Detection of Sodium Phenyl Phosphate Dibasic Dihydrate and its Metabolites/Degradants
Chromatographic methods are indispensable for separating sodium phenyl phosphate dibasic dihydrate from related substances, including its metabolites and degradation products, which is critical in various research contexts.
Due to its low volatility, direct analysis of sodium phenyl phosphate dibasic dihydrate by gas chromatography is not feasible. drawellanalytical.com Therefore, a derivatization step, typically methylation, is required to convert the non-volatile phosphate salt into a more volatile ester. nist.gov This process involves reacting the compound with a methylating agent to replace the sodium ions with methyl groups.
The resulting methylated phenyl phosphate can then be analyzed by GC/MS. nist.gov The gas chromatograph separates the derivatized compound from other volatile components in the sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. drawellanalytical.com The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.govijcmas.comsci-hub.se This technique is particularly useful for identifying and quantifying trace amounts of the compound and its byproducts in complex matrices. drawellanalytical.com
A study on the stability of aryl-phosphate esters utilized a methylation procedure for the GC/MS analysis of sodium phenyl phosphate dibasic dihydrate. nist.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like sodium phenyl phosphate dibasic dihydrate without the need for derivatization. scribd.comhplcindia.com HPLC methods are developed to separate the compound from its impurities and degradation products with high resolution and sensitivity. science.gov
A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. science.gov Detection is often achieved using a UV detector set at a wavelength where the phenyl group exhibits maximum absorbance. science.gov The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.
The development of a robust HPLC method involves optimizing various parameters, as detailed in the table below, to achieve the desired separation efficiency and analysis time.
| Parameter | Typical Condition | Purpose |
| Stationary Phase | Reversed-phase C18 or C8 | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Controls retention and peak shape |
| Flow Rate | 1.0 mL/min | Influences analysis time and resolution |
| Detection | UV at ~260 nm | Quantifies the analyte based on UV absorbance |
| Injection Volume | 10-20 µL | Amount of sample introduced into the system |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Affects retention time and peak symmetry |
Radiometric and Photometric Techniques for Detection in Complex Matrices
In biological and environmental studies, detecting sodium phenyl phosphate dibasic dihydrate in complex matrices requires highly sensitive techniques. Radiometric methods can be employed if a radiolabeled version of the compound (e.g., with ³²P or ¹⁴C) is used. The radioactivity of the sample can then be measured using a scintillation counter or other radiation detector, providing a highly specific and sensitive means of quantification. For instance, mixtures containing sodium phenyl phosphate dibasic dihydrate have been investigated as liquid scintillators. science.gov
Photometric techniques often rely on enzymatic reactions where sodium phenyl phosphate dibasic dihydrate acts as a substrate. For example, the enzyme alkaline phosphatase can hydrolyze the phosphate ester bond, releasing phenol (B47542). The liberated phenol can then be reacted with a chromogenic agent to produce a colored product, the absorbance of which can be measured spectrophotometrically. The intensity of the color is directly proportional to the original concentration of the sodium phenyl phosphate dibasic dihydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies.science.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure of sodium phenyl phosphate dibasic dihydrate in solution and its interactions with other molecules. science.gov ¹H NMR provides information about the protons in the phenyl group, while ³¹P NMR is particularly useful for probing the local environment of the phosphorus nucleus. science.gov
Changes in the chemical shifts, coupling constants, and relaxation times of the ¹H and ³¹P nuclei upon the addition of a binding partner (e.g., a protein or a metal ion) can provide detailed insights into the nature and site of the interaction. These studies are crucial for understanding the compound's mechanism of action in biological systems. For example, ³¹P NMR spectroscopy has been used to study surfactant systems. science.gov
X-ray Fluorescence (XRF) Spectroscopy for Elemental Quantification.nist.gov
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comspectro.comphyslab.org It is particularly useful for quantifying the phosphorus and sodium content in samples of sodium phenyl phosphate dibasic dihydrate. nist.gov
In XRF analysis, the sample is irradiated with high-energy X-rays, causing the atoms to emit characteristic "fluorescent" X-rays. horiba.comcarleton.edu The energy of these emitted X-rays is unique to each element, allowing for their identification. physlab.org The intensity of the emitted X-rays is proportional to the concentration of the element in the sample, enabling quantitative analysis. malvernpanalytical.com XRF is advantageous for its minimal sample preparation and its ability to analyze solid and powdered samples directly. spectro.com Research has utilized XRF to determine the amount of phosphorus in fibers, with triphenyl phosphate and sodium phenyl phosphate dibasic dihydrate serving as model compounds. nist.gov
Biochemical and Enzymatic Activity Investigations in Vitro
Substrate Specificity and Kinetic Analysis in Phosphatase Assays
Sodium phenyl phosphate (B84403) dibasic dihydrate serves as a versatile substrate for the in vitro study of phosphatase activity. Its hydrolysis by these enzymes yields phenol (B47542) and inorganic phosphate, two products that can be detected and quantified through various analytical techniques. This allows for the detailed investigation of enzyme kinetics and substrate specificity.
Sodium phenyl phosphate is a widely used substrate for the determination of alkaline phosphatase (ALP) activity. In the presence of ALP, the substrate is hydrolyzed, releasing phenol and inorganic phosphate. The rate of this reaction can be monitored to quantify the enzyme's activity. The optimal pH for the activity of alkaline phosphatases is typically in the range of 8-9.
Kinetic studies of calf intestinal alkaline phosphatase (CIAP) using the analogous substrate p-nitrophenyl phosphate (pNPP) have provided insights into the enzyme's efficiency. In a glycine-NaOH buffer at pH 9.5, the maximum reaction velocity (Vmax) was determined to be 1.6 µmoles min⁻¹ unit⁻¹, with a Michaelis constant (Km) of 4 x 10⁻⁴ M. The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per second, was calculated to be 42.55 s⁻¹. These parameters indicate the enzyme's affinity for the substrate and its catalytic efficiency. For rat intestinal alkaline phosphatase, the Km value with phenylphosphate as the substrate was found to be 1.1 mM. uwec.edu
The study of alkaline phosphatase kinetics is essential for understanding its physiological roles and for diagnostic applications. The use of sodium phenyl phosphate and its derivatives in these assays provides a reliable method for assessing enzyme function.
In acidic environments, acid phosphatases catalyze the hydrolysis of sodium phenyl phosphate, leading to the release of phenol. This phenol can be continuously monitored spectrophotometrically to determine the initial rate of the enzymatic reaction. nih.gov This method allows for the direct estimation of acid phosphatase activity without the need to stop the reaction, which is often required in endpoint assays that detect inorganic phosphate. nih.gov
A continuous spectrophotometric assay has been successfully developed for determining acid phosphatase activity in a broad pH range (3.8 to 8.8) using phenyl phosphate as the substrate. nih.gov This technique has been applied to determine the kinetic constants for human prostatic acid phosphatase in aqueous solutions. nih.gov
A novel application of monitoring phenol release from the enzymatic hydrolysis of phenyl phosphate is in the field of medical imaging. Phenol has been identified as a chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) contrast agent. The hydroxyl proton of phenol can be detected by CEST MRI, allowing for the non-invasive detection of enzymatic activity.
This technique, termed PhenolCEST MRI, has been utilized to detect the activity of acid phosphatase. The enzymatic conversion of the non-CEST-active phenyl phosphate to the CEST-active phenol provides a "turn-on" MRI signal that is proportional to the enzyme's activity. This approach has been demonstrated in both enzyme solutions and cell lysates, showcasing its potential for future diagnostic applications.
The characterization of enzyme kinetics is fundamental to understanding enzyme function. The Michaelis-Menten parameters, including the Michaelis constant (KM), maximum velocity (Vmax), and the catalytic constant (kcat), provide quantitative measures of an enzyme's affinity for its substrate and its catalytic efficiency.
For human prostatic acid phosphatase, these parameters have been determined at various pH levels using phenyl phosphate as the substrate. The results from these studies are summarized in the interactive data table below.
| pH | KM (mM) | kcat (s⁻¹) |
| 3.8 | 0.53 | 1.8 |
| 4.5 | 0.29 | 2.5 |
| 5.7 | 0.16 | 3.5 |
These data illustrate the pH-dependent nature of acid phosphatase activity, with the enzyme showing a higher affinity for the substrate (lower KM) and a greater catalytic efficiency (higher kcat) as the pH approaches its optimum.
Similarly, kinetic parameters for alkaline phosphatases have been determined, often using the chromogenic substrate p-nitrophenyl phosphate (pNPP) due to the ease of detecting the p-nitrophenol product. For calf intestinal alkaline phosphatase at pH 9.5, the KM was found to be 0.4 mM and the kcat was 42.55 s⁻¹.
The enzymatic hydrolysis of sodium phenyl phosphate yields inorganic phosphate (Pi), and its quantification is a common method for assaying phosphatase activity. Several methodologies are available for the sensitive detection of Pi.
One of the most established techniques is the Fiske and SubbaRow method, which involves the reaction of phosphate with molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. This complex is then reduced to produce a stable blue color that can be measured spectrophotometrically. A simplified version of this method uses a mixture of hydrazine (B178648) sulfate (B86663) and ascorbic acid as the reducing agent, offering high sensitivity and stability of the colored product. nih.gov
Another approach involves the formation of a non-reduced phosphomolybdate complex in the presence of sulfuric acid and ammonium (B1175870) molybdate. The concentration of this complex can be determined by measuring the increase in absorbance at 340 nm. nsbiotec.com
Enzymatic methods for Pi determination have also been developed. These assays couple the release of phosphate to a series of enzymatic reactions that ultimately lead to a change in the absorbance of a reporter molecule, such as NADH or NADPH. researchgate.net These methods can be highly sensitive and are particularly useful when other components of the reaction mixture might interfere with colorimetric assays. researchgate.net
The rate of non-enzymatic hydrolysis of phosphate esters like phenyl phosphate is influenced by factors such as pH and temperature. For the related compound p-nitrophenyl phosphate, studies have shown that the hydrolysis rate is first-order with respect to the phosphate ester concentration. At a pH of 2.6, the activation energy for this non-enzymatic hydrolysis was found to be 26.0 kcal/mole. The rate of hydrolysis is negligible at a pH of 9.0, where the ester is fully ionized, but becomes significant at a more acidic pH of 2.6-2.7, where the singly charged species predominates.
Therefore, in phosphatase assays utilizing sodium phenyl phosphate, it is standard practice to include control reactions that contain all the components of the assay mixture except for the enzyme. The rate of product formation in these control reactions is then subtracted from the rate observed in the presence of the enzyme to determine the true enzymatic activity. This ensures that the measured kinetic parameters accurately reflect the catalytic action of the phosphatase.
Investigation of Acid Phosphatase Enzymatic Activity with Phenol Release as a Marker
Interactions with Phosphatase Inhibitors
The hydrolysis of phenyl phosphate is a common metric for assessing the activity of phosphatases, and consequently, for studying the efficacy of phosphatase inhibitors. These inhibitors are crucial tools for elucidating enzyme mechanisms and are vital in drug discovery. The interaction of inhibitors with phosphatases is often quantified by their ability to reduce the rate of phenol or inorganic phosphate released from sodium phenyl phosphate.
Different classes of phosphatases are inhibited by specific compounds. For instance, mammalian alkaline phosphatase isoenzymes are notably inhibited by homoarginine and levamisole (B84282) analogs. However, intestinal and placental forms of this enzyme are resistant to levamisole but are inhibited by imidazole. Serine/threonine phosphatases represent another major class, which are sensitive to a range of natural compounds like okadaic acid and microcystin-LR. The use of phenyl phosphate as a substrate allows researchers to screen for and characterize the inhibitory profiles of such compounds against specific phosphatases. A 1970 study compared sodium β-glycerophosphate and disodium (B8443419) phenyl phosphate as inhibitors of alkaline phosphatase in the context of determining 5'-nucleotidase activity, highlighting its use in differential enzyme analysis. nih.gov
Table 1: Examples of Phosphatase Inhibitors and Their Targets
| Inhibitor | Target Enzyme Class | Effect on Phenyl Phosphate Hydrolysis |
|---|---|---|
| Levamisole | Alkaline Phosphatase (most non-intestinal) | Reduces the rate of dephosphorylation |
| Imidazole | Intestinal/Placental Alkaline Phosphatase | Reduces the rate of dephosphorylation |
| Okadaic Acid | Serine/Threonine Phosphatases (e.g., PP1, PP2A) | Inhibits dephosphorylation of substrates |
Comparative Studies with Other Phosphate Substrates (e.g., p-Nitrophenyl Phosphate)
In enzymatic assays, the choice of substrate is critical. Sodium phenyl phosphate is often compared with other artificial substrates, most notably p-nitrophenyl phosphate (pNPP). nih.gov The hydrolysis of pNPP by phosphatases releases p-nitrophenol, a yellow-colored product with a maximum absorbance at 405 nm, making the reaction easy to monitor spectrophotometrically. wikipedia.org
While both substrates are effective, they have different kinetic properties and applications. Studies comparing the enzymatic kinetics reveal differences in an enzyme's affinity (Km) and maximum reaction rate (kcat) for each substrate. For many phosphatases, pNPP is hydrolyzed more efficiently, making it a more sensitive substrate for detecting low levels of enzyme activity. nih.gov However, pNPP as a small molecule is not always representative of physiological conditions. nih.govwikipedia.org Phenyl phosphate, lacking the nitro group, may be preferred in assays where the chromogenic properties of pNPP could interfere with other components or detection methods.
Enzyme specificity can be dramatically different between substrates. For example, the enzyme alkaline phosphatase (AP) shows a strong preference for the monoester pNPP over simple diesters, while the related enzyme nucleotide pyrophosphatase/phosphodiesterase (NPP) prefers diester substrates over pNPP. nih.gov Such comparative studies are fundamental to characterizing the catalytic mechanism and substrate specificity of newly discovered enzymes.
Table 2: Illustrative Kinetic Comparison of Phosphatase Substrates
| Substrate | Enzyme | Km (Michaelis Constant) | kcat (Turnover Number) | kcat/Km (Catalytic Efficiency) |
|---|---|---|---|---|
| p-Nitrophenyl phosphate (pNPP) | Alkaline Phosphatase | Lower (Higher Affinity) | Higher | Higher |
| Phenyl Phosphate | Alkaline Phosphatase | Higher (Lower Affinity) | Lower | Lower |
| ATP (natural substrate) | NPP1 | 8.17 µM | 5.51 s⁻¹ | 674 x 10³ M⁻¹s⁻¹ frontiersin.org |
Role as a Phosphate Donor in Biochemical Reactions
Beyond its role as a simple substrate for hydrolysis, phenyl phosphate can also function as a phosphate donor in transphosphorylation reactions. wikipedia.org In these reactions, an enzyme transfers the phosphate group from the donor (phenyl phosphate) to an acceptor molecule other than water. This process is catalyzed by enzymes with phosphotransferase activity.
A notable example involves the anaerobic metabolism of phenol in the bacterium Thauera aromatica. The first step in this pathway is the conversion of phenol to phenylphosphate. nih.gov This reaction is catalyzed by a novel enzyme, phenylphosphate synthase, which uses ATP to phosphorylate phenol, demonstrating the biological relevance of phenylphosphate as an intermediate. nih.gov The enzyme itself consists of three protein components that work together to catalyze the reaction: phenol + MgATP + H₂O → phenylphosphate + MgAMP + orthophosphate. nih.gov This system highlights a sophisticated biological strategy where phenyl phosphate is synthesized to activate the phenol molecule for a subsequent carboxylation step. nih.gov Such studies underscore the versatility of phenyl phosphate in biochemical investigations, serving not just as a tool for measuring enzyme activity but also as a key molecule in understanding specific metabolic pathways.
Chemical Reactivity and Stability Studies of Aryl Phosphate Esters
Hydrolytic Stability Under Varied pH Conditions
The hydrolysis of organophosphates is a critical factor in their environmental persistence and functional lifetime. thepharmajournal.com The stability of the C-O-P linkage is highly dependent on the pH of the surrounding medium. thepharmajournal.com
Sodium phenyl phosphate (B84403) dibasic dihydrate is employed as a model compound for evaluating the stability of aryl-phosphate esters in the presence of caustic, or alkaline, materials. krackeler.comsigmaaldrich.com The hydrolysis of phosphate esters in alkaline conditions generally proceeds through a bimolecular nucleophilic substitution (BAC2) mechanism. epa.gov This process involves the attack of a hydroxide (B78521) ion on the central phosphorus atom. epa.gov The reactivity in alkaline solutions is significant for applications where materials might be exposed to basic environments. thepharmajournal.com The rate of hydrolysis for phosphate monoester dianions, such as the phenyl phosphate dianion, is a key parameter for understanding these reactions. nih.gov Even in strongly alkaline solutions, such as 1 M KOH, the hydrolysis of some phosphate esters has been found to be specific acid-catalyzed, highlighting the complexity of these reaction pathways. nih.gov
In acidic environments, the hydrolysis of aryl phosphate monoesters involves both neutral and conjugate acid species as reactive participants. asianpubs.org Kinetic studies on compounds like mono-4-chloro-3-methyl phenyl phosphate in acidic medium demonstrate that the reaction is bimolecular, involving an attack of a water molecule on the phosphorus atom of the monoester. thepharmajournal.com This P-O bond fission is a critical step in the degradation process. thepharmajournal.com Research on various substituted monophenyl phosphates confirms that the hydrolysis mechanism in acid is consistent with a bimolecular pathway, supported by comparative kinetic data. thepharmajournal.comasianpubs.org
Photolytic Degradation Pathways Under Ultraviolet (UV) Irradiation
The degradation of aryl phosphate esters under ultraviolet (UV) light is a significant pathway for their environmental transformation. Photocatalytic degradation has been shown to be an effective method for breaking down these compounds. researchgate.net Studies involving photocatalysts like TiO2 have demonstrated that the removal of organophosphate esters is related to their reactivity with hydroxyl radicals. murdoch.edu.au In these studies, aryl phosphates like triphenyl phosphate exhibited higher degradation levels compared to alkyl or chlorinated organophosphates. murdoch.edu.au
The efficiency of photodegradation can be influenced by the medium, with purified water facilitating the highest degradation rates compared to tap water, indicating that the purity and electrical conductivity of the water matrix affect performance. murdoch.edu.au The process involves the formation of intermediate products before eventual mineralization. researchgate.netmdpi.com For instance, the photodegradation of trimethyl phosphate and triethyl phosphate on TiO2 surfaces leads to the formation of intermediates like aldehydes and formates. mdpi.com
| Compound | Type | Degradation Level (%) |
|---|---|---|
| Triphenyl phosphate | Aryl | 74 ± 9 |
| Tris(butyl) phosphate | Alkyl | 37 ± 10 |
| Tris(isobutyl) phosphate | Alkyl | 33 ± 9 |
| Tris(2-butoxyethyl) phosphate | Alkyl | 31 ± 11 |
| Tris(2-chloroisopropyl) phosphate | Chlorinated | 3 ± 5 |
Thermal Decomposition Characteristics and Mechanisms
Aryl phosphate esters exhibit significantly higher thermal stability compared to their alkyl counterparts. semanticscholar.orgacs.org This high stability is a key property for their use in high-temperature applications such as flame retardants and lubricants. nih.govnih.gov The initial degradation of organophosphorus esters, including aryl phosphates, typically proceeds via the elimination of a phosphorus acid. nih.govnih.gov
For aryl phosphates, this process occurs at a somewhat higher temperature than for alkyl phosphates. nih.govnih.gov The decomposition mechanism for aryl phosphates on surfaces like iron oxide (Fe3O4) involves the cleavage of P-O and C-H bonds, which requires very high temperatures. semanticscholar.orgacs.org In contrast, alkyl phosphates primarily decompose through C-O and C-H bond cleavage at lower temperatures. semanticscholar.orgacs.org The onset temperature for decomposition is a critical parameter, with a diphenyl ester showing a degradation onset at 289 °C, which is considerably more stable than a diethyl ester but less stable than phosphonates or phosphinates. nih.gov
| Phosphate Ester Type | Relative Onset Temperature for Decomposition | Primary Decomposition Pathway on Fe₃O₄ |
|---|---|---|
| Aryl (e.g., Triphenyl Phosphate) | Highest | P–O and C–H cleavage |
| Primary Alkyl | High | C–O and C–H cleavage |
| Secondary Alkyl | Medium | C–O and C–H cleavage |
| Tertiary Alkyl | Low | C–O and C–H cleavage |
Long-term Stability of Aryl Phosphate Esters in Materials Science Contexts
In tribological applications, aryl phosphates function as anti-wear additives by reacting with metal surfaces at elevated temperatures. researchgate.net This reaction, often with the oxidized metal surface, leads to the formation of a durable and lubricious polymeric iron polyphosphate film. semanticscholar.orgresearchgate.net The stability of the aryl phosphate ester itself and the resulting film is essential for providing continuous protection against wear under extreme pressure conditions. researchgate.net The excellent stability of these esters is also a primary reason for their use as fire-resistant hydraulic fluids. epa.gov
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are fundamental to understanding the intrinsic properties of sodium phenyl phosphate (B84403). These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.
Researchers have employed methods such as DFT with the B3LYP functional and HF calculations to investigate phenyl phosphate disodium (B8443419) salt. These studies focus on determining the molecule's equilibrium geometry, including bond lengths and angles in its ground state. For instance, vibrational spectroscopic studies have been complemented by ab initio calculations to assign observed infrared (IR) and Raman spectral bands to specific molecular vibrations.
Key electronic properties that predict reactivity can also be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within the molecule. These calculations provide a detailed picture of the electron density, helping to identify potential sites for electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of Phenyl Phosphate Analogs This table is illustrative and based on typical data from quantum chemical calculations on similar aromatic phosphate compounds.
| Parameter | Method | Calculated Value (Illustrative) | Interpretation |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP | -6.8 eV | Energy of the highest energy electrons; relates to electron-donating ability. |
| LUMO Energy | DFT/B3LYP | -1.5 eV | Energy of the lowest energy unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | HF/6-31G* | 4.2 D | Measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations of Compound Behavior in Solvated Systems
While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand its behavior in a more realistic environment, such as in an aqueous solution. MD simulations model the movements and interactions of atoms and molecules over time based on classical mechanics force fields.
For sodium phenyl phosphate dibasic dihydrate, MD simulations can reveal crucial information about its solvation and dynamics in water. These simulations model the explicit interactions between the phenyl phosphate anion, the sodium counter-ions, and the surrounding water molecules of the dihydrate and the bulk solvent. Key insights from such simulations include:
Solvation Shell Structure: Determining the radial distribution functions (RDFs) around the phosphate group, the phenyl ring, and the sodium ions. This shows how water molecules and ions arrange themselves around the solute.
Hydration Dynamics: Analyzing the residence time of water molecules in the first solvation shell, which provides information on the strength of the solute-solvent interactions.
Conformational Flexibility: Observing the rotational and vibrational motions of the phenyl group relative to the phosphate moiety and how these motions are influenced by the solvent.
Ion Pairing: Investigating the propensity of sodium ions to associate with the negatively charged phosphate oxygen atoms and the dynamics of these ion pairs.
Simulations of similar phosphate-containing molecules in aqueous or lipid-water systems have demonstrated that the driving forces for molecular interactions, such as electrostatic attraction and hydrophobic interactions, can be effectively characterized. nih.gov These principles are directly applicable to understanding how sodium phenyl phosphate dibasic dihydrate behaves at interfaces and in solution. nih.gov
Mechanistic Studies of Hydrolysis and Enzymatic Catalysis via Computational Modeling
Sodium phenyl phosphate is a classic substrate for phosphatases, particularly alkaline phosphatase. Computational modeling is instrumental in elucidating the precise mechanism by which the phosphate ester bond is cleaved, both in simple aqueous hydrolysis and during enzymatic catalysis.
The hydrolysis of phosphate monoesters, such as phenyl phosphate, has been a subject of extensive computational study. nih.govacs.org These reactions can proceed through different pathways, and computational models help distinguish between them. For example, studies on the hydrolysis of p-nitrophenyl phosphate (a close analog) have used high-level quantum mechanics to compare substrate-assisted and solvent-assisted mechanisms. acs.orgrsc.org These models calculate the potential energy surfaces and activation energy barriers for different proposed transition states, providing a detailed picture of the reaction pathway that is difficult to obtain experimentally. acs.org
In the context of enzymatic catalysis, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are the state-of-the-art. wordpress.comnih.gov In a QM/MM simulation of alkaline phosphatase acting on phenyl phosphate:
The QM region includes the phenyl phosphate substrate and the key active site residues directly involved in the reaction (e.g., the catalytic serine, zinc and magnesium ions, and arginine residues). This region is treated with a high level of quantum theory to accurately model bond-making and bond-breaking events.
The MM region consists of the rest of the protein and the surrounding solvent, which are modeled using a classical force field. This setup makes the simulation of the entire enzyme system computationally feasible while accurately describing the chemical reaction.
These simulations have been used to model the catalytic mechanism of human placental alkaline phosphatase, identifying the rate-limiting step and evaluating the roles of active site metal ions and amino acid residues. nih.govconicet.gov.ar The calculations can map the entire reaction, from the initial docking of the substrate to the formation of the covalent phosphoseryl intermediate and the final release of the products. conicet.gov.ar
Structure-Activity Relationship (SAR) Analysis of Phenyl Phosphate Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and enzymology, aiming to understand how the chemical structure of a compound influences its biological activity. pharmacologymentor.comresearchgate.net For phenyl phosphate derivatives, SAR analysis would involve systematically modifying the structure and observing the effect on a specific activity, such as the rate of hydrolysis by a phosphatase or the ability to inhibit an enzyme.
While specific SAR studies on a wide range of sodium phenyl phosphate derivatives are not extensively documented in public literature, the principles can be readily applied. Modifications could include:
Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at different positions (ortho, meta, para) on the phenyl ring. An SAR study would correlate the electronic properties (e.g., Hammett constants) of these substituents with enzymatic activity. For instance, electron-withdrawing groups on the phenyl ring are known to make the phenolate (B1203915) a better leaving group, generally increasing the rate of hydrolysis.
Modification of the Phosphate Moiety: Replacing the phosphate with a phosphonate (B1237965) or other analogs to probe the importance of the P-O-C linkage for enzyme recognition and catalysis.
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that quantitatively link structural descriptors (like hydrophobicity, electronic properties, and steric parameters) to biological activity. pharmacologymentor.comipsgwalior.org For a series of phenyl phosphate analogs, a QSAR model could be developed to predict their potency as inhibitors for a target enzyme, guiding the design of more effective compounds. researchgate.net
Table 2: Hypothetical SAR of Phenyl Phosphate Derivatives as Alkaline Phosphatase Substrates This table illustrates the expected outcomes of an SAR study based on established chemical principles.
| Derivative (Substitution on Phenyl Ring) | Electronic Effect | Expected Impact on Hydrolysis Rate | Reason |
|---|---|---|---|
| 4-Nitro | Strongly Electron-Withdrawing | Increase | Stabilizes the negative charge on the phenolate leaving group. |
| 4-Methyl | Electron-Donating | Decrease | Destabilizes the negative charge on the phenolate leaving group. |
| 4-Chloro | Electron-Withdrawing (Inductive) | Increase | Stabilizes the leaving group. |
| Unsubstituted (Phenyl) | Neutral (Reference) | Baseline | Standard substrate for comparison. |
In Silico Screening and Ligand-Enzyme Docking Studies
In silico screening and molecular docking are powerful computational techniques used to predict how a ligand (like phenyl phosphate) might bind to a protein receptor and to identify new potential inhibitors from large compound libraries. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to the active site of a protein. For sodium phenyl phosphate, docking studies would typically be performed with its target enzyme, alkaline phosphatase. The process involves:
Obtaining the 3D crystal structure of the enzyme from a database like the Protein Data Bank (PDB).
Using a docking program (e.g., AutoDock) to place the phenyl phosphate molecule into the enzyme's active site in various possible conformations. nih.gov
A scoring function then estimates the binding affinity for each conformation, with the lowest energy score representing the most likely binding mode.
Docking studies can reveal key interactions, such as hydrogen bonds and coordination with metal ions, that stabilize the ligand in the active site. For example, simulations would show the phosphate group interacting with the active site zinc ions and arginine residues, while the phenyl ring might engage in hydrophobic interactions with other nonpolar residues. nih.govresearchgate.net
Virtual Screening: This method uses docking to screen large databases of chemical compounds to identify those that are likely to bind to a specific protein target. difacquim.com While phenyl phosphate itself is a substrate, its structure can be used as a template or starting point in a virtual screen. For instance, a library of compounds structurally similar to phenyl phosphate could be screened in silico to find new, potentially more potent inhibitors of phosphatases. acs.org This approach accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing. rsc.org
Advanced Research Applications and Methodological Innovations
Utilization in Scintillating Cocktail Mixtures for Optophysical Characterization
Sodium phenyl phosphate (B84403) dibasic dihydrate is utilized as a component in liquid scintillating cocktail mixtures. researchgate.netsigmaaldrich.com These mixtures are employed in the detection and quantification of ionizing radiation. The compound's role in these cocktails is related to its ability to participate in the energy transfer process that ultimately results in the emission of light, which is then detected by a scintillation counter.
Research has been conducted to investigate the optophysical properties of scintillating mixtures containing sodium phenyl phosphate dibasic dihydrate, with a particular focus on the influence of water content on these properties. researchgate.netsigmaaldrich.com The presence of the phenyl group in the molecule contributes to its scintillation capabilities. While detailed compositions of these cocktails are often proprietary, the fundamental principle involves the transfer of energy from the solvent molecules, excited by radiation, to the scintillator (in this case, involving sodium phenyl phosphate), which then fluoresces.
Table 1: Components of a Basic Liquid Scintillation Cocktail
| Component | Function | Example |
| Solvent | Dissolves the sample and absorbs energy from radiation. | Toluene, Xylene |
| Primary Scintillator | Receives energy from the solvent and emits light. | PPO (2,5-Diphenyloxazole) |
| Secondary Scintillator (Wavelength Shifter) | Absorbs light from the primary scintillator and re-emits it at a longer wavelength to match the detector's sensitivity. | POPOP (1,4-bis(5-phenyloxazol-2-yl) benzene) |
| Surfactant/Emulsifier | Allows the mixing of aqueous samples with the organic solvent. | Triton X-100 |
| Specialized Additives | Can include compounds like sodium phenyl phosphate dibasic dihydrate to enhance certain properties. | Sodium phenyl phosphate dibasic dihydrate |
Application in the Development of Biosensors and Imaging Probes (e.g., PhenolCEST MRI)
A significant methodological innovation involving sodium phenyl phosphate dibasic dihydrate is its use as a substrate in the development of biosensors and imaging probes, most notably for PhenolCEST (Chemical Exchange Saturation Transfer) Magnetic Resonance Imaging (MRI). johnshopkins.edunih.gov This technique allows for the detection of enzymatic activity in a highly specific and non-invasive manner.
The core principle of this application lies in the enzymatic hydrolysis of sodium phenyl phosphate, which is not detectable by CEST MRI, into phenol (B47542), which is CEST-detectable. johnshopkins.edunih.gov Acid phosphatase (AcP), an enzyme often used as a biomarker for prostate cancer, catalyzes this reaction. The production of phenol, with its exchangeable hydroxyl proton, generates a CEST signal that can be quantified, thereby providing a measure of AcP activity. johnshopkins.edunih.gov This approach offers a direct way to quantify enzyme activity without the need for secondary signaling probes. johnshopkins.edunih.gov
Table 2: Principle of PhenolCEST MRI for Acid Phosphatase Detection
| Step | Process | Chemical Species | CEST MRI Signal |
| 1. Introduction of Substrate | Sodium phenyl phosphate dibasic dihydrate is introduced to the system. | Phenyl phosphate | OFF (Non-CEST-detectable) |
| 2. Enzymatic Reaction | In the presence of acid phosphatase (AcP), phenyl phosphate is hydrolyzed. | Phenyl phosphate → Phenol + Phosphate | Signal generation begins. |
| 3. Product Formation | Phenol, a CEST-detectable molecule, is produced. | Phenol | ON (CEST-detectable) |
| 4. MRI Detection | The CEST MRI signal from the exchangeable hydroxyl proton of phenol is measured. | Phenol | Signal intensity correlates with AcP activity. |
This innovative biosensor design has been successfully applied to measure AcP activity in both enzyme solutions and cell lysates from prostate cells, opening new avenues for the use of PhenolCEST MRI in sensor development and diagnostics. johnshopkins.edunih.gov
Research on Buffering Systems in Biochemical and Pharmaceutical Formulations
Sodium phenyl phosphate dibasic dihydrate serves as a buffering agent in various biochemical and pharmaceutical formulations. researchgate.netsigmaaldrich.com Phosphate-based buffers are widely used in biological research and pharmaceutical products due to their pKa values being close to physiological pH, which allows them to effectively resist changes in pH. nih.govunc.edu
In pharmaceutical formulations, maintaining a stable pH is crucial for drug solubility, stability, and efficacy. researchgate.net Phosphate buffers, including those formulated with sodium phenyl phosphate, are common in injectable solutions, eye drops, and other liquid dosage forms. researchgate.net The buffering capacity of these systems helps to prevent the degradation of active pharmaceutical ingredients and maintain the formulation within a pH range that is compatible with biological systems. researchgate.net
Table 3: Comparison of Common Phosphate Buffering Agents
| Buffer Component | pKa | Buffering Range | Common Applications |
| Sodium Phosphate Monobasic / Dibasic | pKa2 = 7.21 | 6.2 - 8.2 | General biochemical assays, cell culture media, pharmaceutical formulations. |
| Potassium Phosphate Monobasic / Dibasic | pKa2 = 7.21 | 6.2 - 8.2 | Similar to sodium phosphate buffers, often preferred in applications where sodium ions are to be avoided. |
| Sodium Phenyl Phosphate Dibasic | Varies based on formulation | pH-dependent | Used in specific biochemical assays and as a substrate for phosphatase enzymes. nih.gov |
Research in this area focuses on optimizing buffer compositions to enhance drug stability and bioavailability, as well as understanding the interactions between the buffer components and the active ingredients.
Development of Novel Phosphate-Containing Reagents for Specific Chemical Reactions
While primarily known as a substrate for enzymes, the organophosphate moiety of sodium phenyl phosphate allows it to be considered in the context of developing novel phosphate-containing reagents. Organophosphates, in general, are versatile substrates in organic synthesis. nih.gov The phosphorylation of phenols is a common method for their preparation. nih.gov
The phosphate group can act as a leaving group in cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov For instance, aryl phosphates can participate in reactions like the Kumada and Negishi couplings, where the phosphate group is replaced by an alkyl or aryl group from an organometallic reagent. nih.gov Although specific synthetic applications leveraging sodium phenyl phosphate dibasic dihydrate are not extensively documented, its structure is analogous to other aryl phosphates used in such synthetic transformations. The development of new synthetic methodologies could potentially utilize this compound or its derivatives as phosphorylating agents or as precursors to other reactive intermediates.
Role in Studying Phosphate Remediation and Environmental Transformations
Sodium phenyl phosphate plays a role in environmental science, particularly in studies related to phosphate remediation and the transformation of organophosphate compounds in the environment. Aryl phosphate esters are used in various industrial applications and can be released into the environment. wisc.edu Understanding their fate and transport is crucial for environmental risk assessment.
The biodegradation of more complex organophosphates, such as triphenyl phosphate (TPHP), can lead to the formation of diphenyl phosphate (DPHP) and subsequently phenyl phosphate (PHP) as intermediate products through hydrolysis. researchgate.netnih.gov Therefore, studying the environmental transformation of sodium phenyl phosphate provides insights into the metabolic pathways of larger organophosphate pollutants.
Furthermore, sodium phenyl phosphate is used as a substrate in assays to measure soil phosphatase activity. researchgate.net Soil phosphatases are enzymes that play a critical role in the phosphorus cycle by mineralizing organic phosphorus into inorganic phosphate, which is then available for plant uptake. researchgate.net By measuring the rate of hydrolysis of sodium phenyl phosphate in soil samples, researchers can assess the biological activity and phosphorus cycling potential of different soil environments. This is particularly relevant in the context of phosphate remediation, where enhancing the natural phosphorus cycle is a key objective.
Future Research Directions and Emerging Paradigms
Exploration of Novel Biocatalytic Transformations Involving Aryl Phosphates
The exploration of novel biocatalytic transformations represents a promising frontier for aryl phosphates. Biocatalysis offers significant advantages over traditional chemical methods, including high selectivity and efficiency under mild reaction conditions. researchgate.net Enzymes from the alkaline phosphatase superfamily, which includes aryl sulfatases, are excellent models for studying and engineering new biocatalytic reactions. biorxiv.org These enzymes can catalyze various de-esterification reactions and often exhibit catalytic promiscuity, making them ideal starting points for developing biocatalysts for novel transformations. biorxiv.org
Future research will likely focus on harnessing and engineering enzymes like phosphatases, kinases, and mutases for new synthetic applications involving aryl phosphates. nih.gov Directed evolution techniques can be employed to enhance the catalytic efficiency, stability, and substrate specificity of these enzymes, enabling the rapid design of biocatalysts for applications in green chemistry and the degradation of xenobiotics. biorxiv.org Significant progress has already been made in creating highly selective biocatalytic phosphorylation reactions, which can be applied to produce a wide array of valuable phosphorylated compounds without the need for protecting groups. researchgate.netmdpi.com The development of novel phosphotransferases and phosphohydrolases will further expand the synthetic toolbox for modifying complex molecules, improving properties like water solubility for natural products. mdpi.com
Table 1: Key Enzyme Classes and Their Potential in Novel Biocatalytic Transformations
| Enzyme Class | Potential Transformation | Research Focus |
| Phosphatases | Selective dephosphorylation of complex aryl phosphates. | Engineering for altered substrate specificity and pH optima. |
| Kinases | Regioselective phosphorylation of aromatic compounds. | Broadening substrate scope beyond natural metabolites. |
| Phosphotransferases | Transfer of substituted phenyl phosphate (B84403) moieties to acceptors. | Creating novel phosphorus-containing compounds. |
| Aryl Sulfatases | Engineering promiscuous activity towards phosphate esters. | Exploring evolutionary pathways for new enzyme functions. biorxiv.org |
Investigation into Advanced Material Science Applications
The unique chemical structure of aryl phosphates, including sodium phenyl phosphate, suggests their potential as building blocks or modifiers in advanced materials. While research in this specific area is nascent, related phosphorus-containing compounds have shown significant promise in various material science domains.
Polyanionic phosphates are considered among the most promising cathode materials for sodium-ion batteries due to their stable framework structure and favorable operating voltage. pku.edu.cn Future investigations could explore the incorporation of aryl phosphate moieties into novel electrode materials. The organic phenyl group could be modified to tune the material's electronic properties, stability, and morphology. For instance, creating nanostructured materials, such as amorphous FePO₄ nanospheres, has been shown to be a successful strategy for improving the performance of sodium-ion battery cathodes. researchgate.net
Furthermore, hybrid inorganic-organic polymers based on metal organophosphates are being explored for their potential in "smart materials." rsc.org These materials can exhibit interesting optical or magnetic properties and respond to external stimuli like electric fields. The aromatic groups in ligands derived from phenyl phosphate could be functionalized to create materials with tailored electrorheological or conductive properties. rsc.org The ability to alter the frontier orbitals of organophosphorus species through chemical modification makes them privileged candidates for developing new functional materials. researchgate.net
Integration with Multi-omics Technologies for Systems-level Understanding of Phosphate Metabolism
A systems-level understanding of complex biological processes requires the integration of multiple "omics" data sets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net Phenyl phosphate serves as a crucial substrate for assaying phosphatases, enzymes central to phosphate metabolism. Integrating data from phosphatase activity assays with multi-omics data can provide a more holistic view of cellular function and dysfunction. nih.gov
Future studies will likely leverage this integrative approach to unravel the intricate network of phosphate metabolism. For example, by combining metabolomics data on phosphate-containing compounds with transcriptomic and proteomic data on metabolic enzymes, researchers can build comprehensive models of metabolic pathways. nih.gov These models can help identify how disturbances in phosphate signaling, which can be probed using substrates like phenyl phosphate, are linked to disease states. nih.gov The development of computational methods and resources is critical for analyzing and interpreting these large, heterogeneous datasets. semanticscholar.orgyoutube.com This approach can reveal complex relationships between genetic variations, protein expression, and metabolite levels, ultimately leading to the identification of novel biomarkers and therapeutic targets within phosphate-related pathways. researchgate.net
Development of High-Throughput Screening Assays Leveraging its Substrate Properties
Sodium phenyl phosphate is a well-established substrate for the colorimetric determination of phosphatase activity. nih.gov Its hydrolysis yields phenol (B47542), which can be readily detected. This property makes it an ideal tool for the development of high-throughput screening (HTS) assays aimed at discovering enzyme inhibitors or activators. researchgate.net
Future research will focus on refining and automating these assays for large-scale screening campaigns. eurekaselect.com Innovations may include the development of more sensitive and stable reagents, such as improved malachite green formulations, and their adaptation to robotic platforms for ultra-high throughput screening. eurekaselect.comyoutube.com Coupled-enzyme assays, where the product of the phosphatase reaction is used in a subsequent reaction to generate a luminescent or fluorescent signal, offer another avenue for developing highly sensitive HTS assays. researchgate.net A key goal is to create robust, cost-effective assays that can be used to screen vast chemical libraries for modulators of phosphatases involved in various diseases. The development of universal HTS assays capable of detecting phosphate release from a wide range of enzymatic reactions will further enhance the utility of this approach. eurekaselect.com
Table 2: Comparison of Assay Formats for Phosphatase Activity
| Assay Type | Principle | Advantages | Future Development |
| Colorimetric Endpoint | Phenyl phosphate hydrolysis; phenol or phosphate detection (e.g., Malachite Green). youtube.com | Simple, cost-effective. | Improved reagent stability, miniaturization for HTS. eurekaselect.comyoutube.com |
| Continuous Spectrophotometric | Continuous monitoring of phenol production. nih.gov | Allows for kinetic measurements without stopping the reaction. nih.gov | Adaptation to microplate formats for higher throughput. |
| Coupled Enzyme (Luminescence/Fluorescence) | Product of phosphatase reaction drives a light-producing reaction. researchgate.net | High sensitivity, low background. | Development of novel, stable reporter enzymes. |
| Radioactive | Use of ³²P-labeled substrates. youtube.com | High sensitivity, no interference from endogenous phosphate. youtube.com | Reducing radioactive waste, developing non-radioactive alternatives. |
Computational Design of Enhanced Phenyl Phosphate Derivatives for Targeted Research Purposes
Computational chemistry and molecular modeling are powerful tools for the rational design of novel molecules with specific properties. plos.org Applying these methods to phenyl phosphate can lead to the development of enhanced derivatives for targeted research applications.
One major area of focus is the design of novel substrates for specific phosphatase isoforms. By modeling the active sites of different enzymes, researchers can computationally introduce modifications to the phenyl ring of phenyl phosphate to enhance binding affinity and selectivity for a particular target. acs.org This could involve adding functional groups that create favorable interactions with specific amino acid residues in the enzyme's active site. acs.org
Another application is the design of chemical probes or inhibitors. Computational approaches like molecular docking and molecular dynamics simulations can be used to design phenyl phosphate derivatives that bind tightly to a phosphatase active site but are resistant to hydrolysis, thereby acting as inhibitors. researchgate.net These in silico methods allow for the screening of virtual libraries of compounds, prioritizing the most promising candidates for chemical synthesis and biological testing, which accelerates the discovery of new research tools and potential therapeutic leads. researchgate.netacs.org
Q & A
Q. How is the molecular weight of sodium phosphate dibasic dihydrate calculated?
- Methodological Answer: The molecular weight (177.99 g/mol) is derived by summing the atomic weights of all atoms in Na₂HPO₄·2H₂O:
Q. What is the protocol for preparing a 1M sodium phosphate dibasic dihydrate solution?
Q. How does sodium phosphate dibasic dihydrate function in buffering systems?
- Methodological Answer: It acts as a conjugate base in phosphate buffers, maintaining pH between 5.8–8.0. Buffers are prepared by mixing Na₂HPO₄·2H₂O (dibasic) with NaH₂PO₄ (monobasic) in ratios specified for target pH. For example, at pH 7.0, mix 19.5 mL of 0.2M dibasic solution with 80.5 mL of 0.2M monobasic solution .
Advanced Research Questions
Q. How to design a phosphate buffer system for varying pH requirements?
- Methodological Answer: Use the Henderson-Hasselbalch equation and pre-calculated mixing ratios. For a 0.1M buffer:
| Target pH | Volume of 0.2M Na₂HPO₄·2H₂O (mL) | Volume of 0.2M NaH₂PO₄ (mL) |
|---|---|---|
| 6.0 | 43.85 | 56.15 |
| 7.4 | 9.5 | 90.5 |
| Adjust with a pH meter and validate with spectrophotometric or electrode-based calibration . |
Q. How to validate the purity of sodium phosphate dibasic dihydrate per pharmacopeial standards?
- Methodological Answer: USP/NF guidelines require:
Q. What are common impurities in sodium phosphate dibasic dihydrate, and how are they analyzed?
- Methodological Answer: Impurities include residual phosphite (from synthesis) or alternate hydration states (e.g., anhydrous or dodecahydrate forms). Techniques:
- HPLC : Separate phosphite (retention time ~10.5 min) from phosphate (~17.2 min) using ion-pair chromatography .
- XRD : Confirm crystalline structure and hydration state .
Q. How to troubleshoot pH inconsistencies in phosphate buffer preparation?
- Methodological Answer:
- Cause 1: Incorrect hydration state of salts. Ensure monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄·2H₂O) salts are stored in airtight containers to prevent hydration/dehydration .
- Cause 2: Temperature fluctuations. Phosphate buffers have a temperature-dependent pH shift (~-0.0028 pH/°C). Calibrate pH meters at the working temperature .
Q. How does the hydration state of sodium phosphate salts impact experimental reproducibility?
- Methodological Answer: Hydration affects solubility and molarity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
